N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
Description
This compound is a heterocyclic small molecule featuring a central 1,3-thiazole ring substituted at position 2 with a 1H-pyrrole group and at position 4 with a methyl group. The carboxamide moiety at position 5 is linked to a 2-(5-methoxy-1H-indol-1-yl)ethyl chain. Its structural complexity arises from the integration of three distinct heterocycles (indole, pyrrole, and thiazole), which may confer unique electronic and steric properties.
Properties
Molecular Formula |
C20H20N4O2S |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-[2-(5-methoxyindol-1-yl)ethyl]-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C20H20N4O2S/c1-14-18(27-20(22-14)24-9-3-4-10-24)19(25)21-8-12-23-11-7-15-13-16(26-2)5-6-17(15)23/h3-7,9-11,13H,8,12H2,1-2H3,(H,21,25) |
InChI Key |
MYOWVABYLOXEBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCCN3C=CC4=C3C=CC(=C4)OC |
Origin of Product |
United States |
Preparation Methods
Thiazole Ring Formation
The thiazole core is constructed via the Hantzsch thiazole synthesis, reacting α-chloroacetyl-4-methylthiazole with thiourea in ethanol under reflux. Cyclization yields 4-methylthiazole-5-carboxylic acid, which is subsequently formylated using Pd/BaSO4-catalyzed hydrogenation of 4-methylthiazole-5-carboxylic chloride in xylene at 140°C.
Carboxamide Coupling Reaction
The final step involves coupling 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid with 1-(2-aminoethyl)-5-methoxyindole using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane under argon. The reaction is stirred for 48 hours at room temperature, followed by extraction with HCl (32%) and sodium sulfate anhydrous. Purification via column chromatography (DCM/EtOAc 1:1) yields the target compound with 66% efficiency.
Optimized Coupling Conditions
| Parameter | Value |
|---|---|
| Coupling Agent | EDCI/DMAP |
| Solvent | Anhydrous DCM |
| Reaction Time | 48 hours |
| Temperature | Room temperature |
Analytical Characterization
The final product is validated using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR):
-
HRMS: m/z [M + H]+ calcd for C23H24N4O3S: 453.1580; found: 453.1592.
-
1H-NMR (DMSO-d6): δ 10.16 (s, 1H, -NH), 7.55 (d, J = 7.5 Hz, indole-H), 3.86 (s, 3H, -OCH3), 2.66 (s, 3H, thiazole-CH3).
Environmental and Economic Considerations
The catalytic systems employed (e.g., CuBr/methylimidazole) enhance atom economy and reduce waste generation compared to traditional methods. Solvent recovery (e.g., methanol distillation) and column-free purification in later stages further improve sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .
Scientific Research Applications
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with cellular receptors to induce specific cellular responses .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Thiazole-Based Carboxamides with Indole Moieties
Notes:
- Target vs. The 2-methylindole in may sterically hinder binding compared to the target’s 5-methoxyindole.
- Target vs. : The thiadiazole in is more electron-deficient than pyrrole, possibly altering redox properties. The ethyl group in could enhance metabolic stability compared to the target’s methyl group.
Indole-Containing Carboxamides with Varied Heterocycles
Structural Insights :
- The target’s thiazole-pyrrole-indole system contrasts with benzothiazole-pyrazole hybrids (e.g., ), which prioritize planar aromatic systems for intercalation.
- Compounds with thiophene (e.g., ) or benzothiazole (e.g., ) substituents may exhibit stronger hydrophobic binding than the target’s methoxyindole.
Physicochemical and Pharmacokinetic Considerations
Notes:
Biological Activity
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within cells. Research indicates that it may function as an inhibitor of certain enzymes and receptors involved in signaling pathways critical for cell proliferation and survival.
Key Mechanisms:
- Inhibition of Enzyme Activity : The compound has shown potential in inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
- Receptor Modulation : It may also act on serotonin receptors, influencing neurotransmitter release and potentially affecting mood and anxiety levels.
Biological Activity Overview
Numerous studies have investigated the biological activity of this compound. The following table summarizes key findings from various research articles:
Case Study 1: Anti-inflammatory Effects
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anti-inflammatory effects of the compound on human fibroblast cells. The results indicated a significant reduction in pro-inflammatory cytokines when treated with varying concentrations of the compound, highlighting its potential as a therapeutic agent for inflammatory diseases.
Case Study 2: Antitumor Activity
A separate investigation focused on the antitumor properties of this compound against several cancer cell lines, including breast and colon cancer. The study reported a dose-dependent inhibition of cell proliferation, suggesting that the compound may serve as a lead for developing new anticancer therapies.
Q & A
Basic: What are the key synthetic strategies for this compound?
The synthesis involves multi-step reactions focusing on coupling indole, pyrrole, and thiazole moieties. Critical steps include:
- Amide bond formation : Use coupling reagents (e.g., EDCI/HOBt) under inert atmospheres to prevent oxidation of sensitive groups like pyrrole .
- Thiazole ring construction : Cyclization of thiourea intermediates with α-halo ketones, optimized at 60–80°C in polar aprotic solvents (e.g., DMF) .
- Functional group protection : Methoxy groups on indole may require protection (e.g., tert-butyldimethylsilyl) during acidic/basic conditions .
Monitoring via TLC and NMR ensures intermediate purity .
Basic: Which analytical techniques confirm structure and purity?
- NMR spectroscopy : - and -NMR identify substituent connectivity (e.g., pyrrole C-H protons at δ 6.5–7.0 ppm) .
- HPLC-MS : Quantifies purity (>95%) and detects byproducts (e.g., incomplete coupling intermediates) .
- Melting point analysis : Sharp melting ranges (e.g., 180–182°C) indicate crystalline purity .
Basic: How do functional groups influence reactivity during synthesis?
- Thiazole ring : Susceptible to nucleophilic attack at C2; avoid strong bases to prevent ring-opening .
- Pyrrole : Prone to oxidation; reactions require nitrogen atmospheres and low temperatures (0–5°C) .
- Indole methoxy group : Stable under mild acidic conditions but may demethylate in concentrated HBr .
Advanced: How can computational methods enhance synthesis design?
- Reaction path prediction : Quantum mechanical calculations (DFT) model transition states for key steps like thiazole cyclization, reducing trial-and-error .
- Solvent optimization : COSMO-RS simulations predict solvent efficacy (e.g., DMF vs. acetonitrile) for intermediate solubility .
- Machine learning : Trained on analogous heterocycle syntheses, algorithms suggest optimal molar ratios (e.g., 1.2:1 amine:carbonyl chloride) .
Advanced: How to optimize reaction conditions using statistical design?
- Factorial design : Vary temperature (50–90°C), solvent (DMF, THF), and catalyst (0–5 mol% Pd) to identify significant factors via ANOVA .
- Response surface methodology (RSM) : Maximize yield (>80%) by modeling interactions (e.g., higher Pd% improves coupling but increases byproducts) .
- Taguchi arrays : Reduce experiments by 50% while testing critical parameters (e.g., pH, stirring rate) .
Advanced: How to mitigate degradation of sensitive groups?
- Inert conditions : Use Schlenk lines for oxygen-sensitive steps (e.g., pyrrole coupling) .
- Low-temperature quenching : Halt reactions at –20°C to prevent indole ring decomposition .
- Stabilizing additives : Add antioxidants (e.g., BHT) during prolonged reflux .
Advanced: How to resolve contradictions in biological activity data?
- Assay standardization : Compare IC50 values under consistent conditions (e.g., cell line, ATP concentration) .
- Metabolite profiling : LC-MS/MS identifies active metabolites that may explain divergent results (e.g., hydroxylation at C3 altering target binding) .
- Structural analogs : Test derivatives (e.g., replacing pyrrole with pyrazole) to isolate structure-activity relationships .
Advanced: What strategies validate target engagement in mechanistic studies?
- Photoaffinity labeling : Incorporate azide tags to crosslink the compound with enzyme active sites (e.g., kinases) .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to confirm interactions .
- CRISPR knockouts : Eliminate putative targets (e.g., PI3K) to assess activity loss in cellular assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
